molecular formula C23H25N3O B2454547 N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226459-34-2

N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2454547
CAS No.: 1226459-34-2
M. Wt: 359.473
InChI Key: GBOUBVCDQFYMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution with 3,5-Dimethylphenylamino Group: The quinoline core is then subjected to nucleophilic substitution reactions to introduce the 3,5-dimethylphenylamino group. This step often requires the use of a suitable base and solvent to facilitate the reaction.

    Introduction of Piperidin-1-yl Methanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

    Substitution: Bases like sodium hydride, solvents such as dimethylformamide, and various electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine: Unique due to its specific substitution pattern and combination of functional groups.

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine moiety with various other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a quinoline core, 3,5-dimethylphenylamino group, and piperidin-1-yl methanone moiety

Properties

IUPAC Name

[4-(3,5-dimethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-16-12-17(2)14-18(13-16)24-21-15-22(23(27)26-10-6-3-7-11-26)25-20-9-5-4-8-19(20)21/h4-5,8-9,12-15H,3,6-7,10-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOUBVCDQFYMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.